molecular formula C13H15BrN2O4 B2956439 Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate CAS No. 477846-84-7

Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate

Cat. No. B2956439
CAS RN: 477846-84-7
M. Wt: 343.177
InChI Key: MRUQZPZATPPGIZ-UHFFFAOYSA-N
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Description

“Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate” is a chemical compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its reactive bromo and nitro groups make it a versatile intermediate for constructing complex molecules. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, leading to a wide range of derivatives. Additionally, the nitro group can be reduced to an amine, providing a pathway to synthesize piperidine-based compounds with potential biological activity .

Medicinal Chemistry

In drug development, the piperidine ring is a common motif found in many pharmaceuticals due to its bioactive properties. Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate can serve as a precursor for the synthesis of piperidine derivatives, which are explored for their therapeutic potential, including antiviral, anti-inflammatory, and anticancer activities .

Radiolabeling Studies

The compound’s nitrophenyl moiety can be used in the indirect radiofluorination of biomolecules, which is crucial in molecular imaging. This application is particularly relevant in positron emission tomography (PET) imaging, where radiolabeled peptides are used for diagnostic purposes .

properties

IUPAC Name

methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4/c1-20-13(17)9-4-6-15(7-5-9)12-3-2-10(16(18)19)8-11(12)14/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUQZPZATPPGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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